molecular formula C15H11BrN2O4S B2502715 N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 443108-39-2

N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B2502715
CAS No.: 443108-39-2
M. Wt: 395.23
InChI Key: GELXLOWPEOSDIE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11BrN2O4S and its molecular weight is 395.23. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has highlighted the synthesis and evaluation of benzothiazole derivatives, including compounds structurally related to N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, for their potential antitumor activities. For instance, benzothiazole acetamides have been synthesized and assessed against various cancer cell lines, showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015). These findings suggest a promising avenue for the development of new anticancer agents.

Antimicrobial Activity

Compounds related to this compound have been investigated for their antimicrobial properties. Novel sulfonamide derivatives have displayed good antimicrobial activity, underscoring the potential of such compounds in combating microbial infections (Fahim & Ismael, 2019).

Kinase Inhibitory and Anticancer Activities

The synthesis of thiazolyl N-benzyl-substituted acetamide derivatives has been explored, with some compounds showing inhibitory activities against Src kinase and anticancer activities against various carcinoma cells (Fallah-Tafti et al., 2011). This research supports the therapeutic potential of these compounds in cancer treatment through kinase inhibition.

Anti-Inflammatory and Analgesic Activities

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013), pointing towards their potential as anti-inflammatory agents.

Quantum Mechanical and Ligand-Protein Interaction Studies

Studies have also been conducted on the quantum mechanical properties and ligand-protein interactions of benzothiazolinone acetamide analogs, indicating their potential as photosensitizers in dye-sensitized solar cells and their interactions with cyclooxygenase enzymes, which could have implications for drug development and photovoltaic efficiency (Mary et al., 2020).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXLOWPEOSDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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